molecular formula C14H14N2O3S B12179818 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid

4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid

Cat. No.: B12179818
M. Wt: 290.34 g/mol
InChI Key: FONWBYFASCDOPA-UHFFFAOYSA-N
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Description

4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. The compound is characterized by the presence of a benzoic acid moiety linked to a thiazole ring through a formamido group. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The benzoic acid moiety can be introduced through a subsequent amidation reaction, where the thiazole derivative is reacted with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and controlled reaction conditions such as temperature, pressure, and pH. The purification process may involve techniques like recrystallization, chromatography, and distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety and the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid or thiazole ring.

Scientific Research Applications

4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and are known for their antimicrobial and antiviral properties.

Uniqueness

4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid is unique due to its specific substitution pattern and the presence of both the thiazole ring and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

4-[[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H14N2O3S/c1-8-12(20-9(2)16-8)13(17)15-7-10-3-5-11(6-4-10)14(18)19/h3-6H,7H2,1-2H3,(H,15,17)(H,18,19)

InChI Key

FONWBYFASCDOPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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